2-Chloro-5-iodo-6-isopropylnicotinonitrile

Description

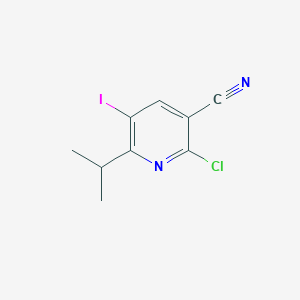

2-Chloro-5-iodo-6-isopropylnicotinonitrile is a halogenated nicotinonitrile derivative characterized by a pyridine ring substituted with chlorine (C2), iodine (C5), and an isopropyl group (C6), along with a nitrile moiety at C2. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of its substituents. Its molecular formula is C₉H₇ClIN₂, with a molecular weight of 303.52 g/mol (calculated from atomic weights: C=12.01, H=1.01, Cl=35.45, I=126.90, N=14.01).

Properties

IUPAC Name |

2-chloro-5-iodo-6-propan-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIN2/c1-5(2)8-7(11)3-6(4-12)9(10)13-8/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNBXTFDAKVUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=N1)Cl)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-iodo-6-isopropylnicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C_{10}H_{11ClIN_2 with a structure characterized by:

- A chloro group at the 2-position.

- An iodine atom at the 5-position.

- An isopropyl group at the 6-position.

- A carbonitrile functional group at the 3-position.

This unique combination of substituents contributes to its distinct chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways associated with various physiological responses.

- Gene Expression Alteration : The compound may affect gene expression related to inflammatory responses or cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Anticancer Potential

Studies have suggested that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through:

- Activation of caspase pathways.

- Inhibition of cell cycle progression.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effect against resistant bacterial strains.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a treatment option for resistant infections.

-

Case Study on Anticancer Activity :

- Objective : To assess the effects on human cancer cell lines (e.g., breast and colon cancer).

- Results : Treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Comparative Analysis

A comparison with similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-Iodo-6-isopropylpyridine | Iodine at 5-position | Moderate antimicrobial | Lacks chloro substitution |

| 6-Isopropylpyridine | No halogen substitutions | Low antimicrobial | Less potent than chlorinated derivatives |

| 2-Chloro-5-bromonicotinonitrile | Bromine instead of iodine | Variable activity | Less effective than iodine variant |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Physical Properties and Solubility

- Lipophilicity: The trifluoromethyl group in 5-chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (LogP estimated >2.5) likely renders it more lipophilic than the target compound (LogP ~2.1, predicted).

- Hydrogen Bonding: Hydroxyl and amino groups in analogs (e.g., ) improve aqueous solubility compared to the halogen- and alkyl-dominated target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.